molecular formula C8H7BrN2 B1343728 5-Bromo-1H-indol-6-amine CAS No. 873055-33-5

5-Bromo-1H-indol-6-amine

Cat. No.: B1343728
CAS No.: 873055-33-5
M. Wt: 211.06 g/mol
InChI Key: SBVQALZKTIHCSD-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-6-amine: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a bromine atom at the 5-position and an amine group at the 6-position of the indole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-1H-indol-6-amine may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation of this compound may result in the formation of by-products that could affect its biological activity. Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall biological activity of this compound. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, this compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells. Binding proteins can also influence the compound’s distribution by sequestering it in certain cellular regions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indol-6-amine typically involves the bromination of 1H-indole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring. The resulting 5-bromo-1H-indole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indole ring.

    Reduction Products: 5-Amino-1H-indole.

Scientific Research Applications

Comparison with Similar Compounds

    5-Chloro-1H-indol-6-amine: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-1H-indol-6-amine: Contains a fluorine atom at the 5-position.

    5-Iodo-1H-indol-6-amine: Contains an iodine atom at the 5-position.

Uniqueness: 5-Bromo-1H-indol-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets. Additionally, the amine group at the 6-position provides opportunities for further functionalization and derivatization .

Properties

IUPAC Name

5-bromo-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVQALZKTIHCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646823
Record name 5-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-33-5
Record name 5-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-nitro-1H-indole (7.5 g, 31.1 mmol) and Raney Ni (1 g) in ethanol was stirred under H2 (1 atm) at room temperature for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 5-bromo-1H-indol-6-ylamine (B-27) (2 g, 30%). 1H NMR (DMSO-d6) δ 10.6 (s, 1H), 7.49 (s, 1H), 6.79-7.02 (m, 1H), 6.79 (s, 1H), 6.14-6.16 (m, 1H), 4.81 (s, 2H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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